Methanol, (methylphosphinylidene)bis-, diacetate (9CI)

Vue d'ensemble

Description

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) is a chemical compound with the molecular formula C7H13O5P and a molecular weight of 208.15. This compound is known for its unique structure, which includes a methanol group and a methylphosphinylidene group, both of which are diacetate derivatives. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Analyse Des Réactions Chimiques

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involving common reagents can result in the replacement of functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) can be compared with other similar compounds, such as:

Bisphenol A (BPA): Both compounds are used in the production of polymers and have distinct chemical properties.

Phenyliodine (III) diacetate (PIDA): This compound is used as an oxidizing agent in organic synthesis and shares some similarities in its chemical reactivity.

The uniqueness of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) lies in its specific structure and the presence of both methanol and methylphosphinylidene groups, which confer distinct chemical properties and reactivity.

Activité Biologique

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C_6H_13O_4P

- Molecular Weight : 194.14 g/mol

- IUPAC Name : Methanol, (methylphosphinylidene)bis-, diacetate

The compound features a phosphinylidene group, which is known to play a significant role in its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of Methanol, (methylphosphinylidene)bis-, diacetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that phosphonates can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission .

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be linked to the disruption of cellular membranes or interference with metabolic functions in microorganisms .

- Cytotoxic Effects : The compound has been investigated for its cytotoxic properties in cancer cell lines. For example, it has shown potential in inhibiting the growth of MCF-7 breast cancer cells, suggesting a role in anticancer therapy .

Antimicrobial Activity

A study assessed the antimicrobial effects of several phosphonate derivatives, including Methanol, (methylphosphinylidene)bis-, diacetate. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens .

Cytotoxicity in Cancer Research

In vitro studies have reported that Methanol, (methylphosphinylidene)bis-, diacetate exhibits cytotoxicity against MCF-7 cells with an IC50 value of approximately 30 µg/mL. This suggests that the compound could potentially be developed into a therapeutic agent for breast cancer treatment .

Enzyme Interaction Studies

Research focusing on the interaction of this compound with acetylcholinesterase revealed that it could effectively inhibit enzyme activity at concentrations as low as 10 µM. This finding highlights its potential use in treating conditions related to cholinergic dysfunctions .

Data Table: Biological Activity Overview

| Activity Type | Pathogen/Cell Line | Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 50-100 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 50-100 µg/mL |

| Cytotoxicity | MCF-7 Breast Cancer Cells | Growth Inhibition | 30 µg/mL |

| Enzyme Inhibition | Acetylcholinesterase | Activity Reduction | 10 µM |

Propriétés

IUPAC Name |

acetic acid;[hydroxymethyl(methyl)phosphoryl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P.2C2H4O2/c1-7(6,2-4)3-5;2*1-2(3)4/h4-5H,2-3H2,1H3;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDIRYDJGJXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

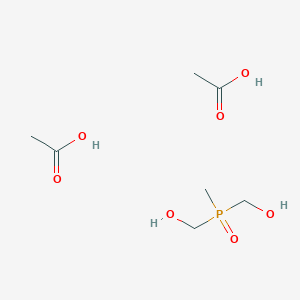

CC(=O)O.CC(=O)O.CP(=O)(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30773639 | |

| Record name | Acetic acid--(methylphosphoryl)dimethanol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30773639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-04-1 | |

| Record name | Acetic acid--(methylphosphoryl)dimethanol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30773639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.